molecular formula C21H30N2O3S B1229854 Trimipramine Mesylate CAS No. 25332-13-2

Trimipramine Mesylate

Cat. No.: B1229854
CAS No.: 25332-13-2
M. Wt: 390.5 g/mol
InChI Key: KPPOZKAGJSXVND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimipramine Mesylate is the mesylate salt form of trimipramine, a tricyclic antidepressant (TCA) compound used in neuroscience and pharmacological research . Unlike many other TCAs, trimipramine is considered atypical due to its relatively weak inhibition of monoamine reuptake transporters . Its research value is derived from a multifaceted receptor profile, functioning as a potent antagonist of the histamine H1 receptor, the serotonin 5-HT2A receptor, and the alpha-1 adrenergic receptor, while also exhibiting anticholinergic and antidopaminergic properties . This broad antagonistic activity makes it a valuable tool for investigating pathways related to depression, sleep architecture, and anxiety. A key area of research interest is trimipramine's unique effect on sleep patterns. Studies suggest that, in contrast to most antidepressants that suppress REM sleep, trimipramine can normalize sleep architecture by increasing the duration of REM sleep and deep non-REM sleep stages, making it a compound of interest for studying sleep disorders . From a safety and handling perspective, this compound has a very low reported incidence of hepatotoxicity in clinical trials . Researchers should note that this product is For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. All handling and experimental procedures must be conducted by trained professionals in a controlled laboratory setting.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2.CH4O3S/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;1-5(2,3)4/h4-11,16H,12-15H2,1-3H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPOZKAGJSXVND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

739-71-9 (Parent)
Record name Trimipramine mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025332132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40948174
Record name Methanesulfonic acid--3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N,2-trimethylpropan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40948174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25332-13-2
Record name 5H-Dibenz[b,f]azepine-5-propanamine, 10,11-dihydro-N,N,β-trimethyl-, methanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25332-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimipramine mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025332132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonic acid--3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N,2-trimethylpropan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40948174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10,11-dihydro-N,N,β-trimethyl-5H-dibenz[b,f]azepine-5-propylamine monomethanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.579
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMIPRAMINE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y62G268P6X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Neurobiological Mechanisms of Action

Receptor Binding Affinities and Pharmacodynamics of Trimipramine (B1683260)

Trimipramine's interaction with the central nervous system is complex, involving a range of receptor systems. Its pharmacodynamic profile is characterized by strong to weak antagonism at serotonergic, adrenergic, dopaminergic, histaminergic, and muscarinic receptors. wikipedia.orgapexbt.com

Trimipramine demonstrates a notable affinity for several serotonin (B10506) (5-HT) receptor subtypes, acting as an antagonist. medchemexpress.commedchemexpress.com It binds strongly to the 5-HT2A receptor and moderately to the 5-HT1C receptor. nih.govapexbt.com In contrast, its affinity for 5-HT1A and 5-HT3 receptors is low. nih.gov The antagonism at 5-HT2A receptors is considered a significant aspect of its mechanism, potentially contributing to its anxiolytic and sedative properties. cafermed.comijnc.ir Chronic administration of trimipramine has been shown to decrease the number of 5-HT2 receptors in the frontal cortex. medchemexpress.commedchemexpress.com

Table 1: Binding Affinities of Trimipramine for Serotonergic Receptors

Receptor Binding Affinity (Ki, nM) Species
5-HT1A Low affinity (>1000 nM) nih.gov Rat nih.gov
5-HT1C 537 caymanchem.com Pig caymanchem.com
5-HT2A 19.5 caymanchem.com - 32 Human caymanchem.com
5-HT3 Low affinity (>1000 nM) nih.gov Rat nih.gov

Data presented as a range where multiple sources were available. This table is for informational purposes and may not be exhaustive.

Trimipramine is a potent antagonist of alpha-1 adrenergic receptors, with a high binding affinity. nih.govapexbt.com This action can contribute to effects such as orthostatic hypotension. patsnap.com Its affinity for alpha-2A adrenergic receptors is low, while it displays intermediate affinity for alpha-2B adrenoceptors. nih.govncats.io Unlike many other tricyclic antidepressants, trimipramine does not lead to the down-regulation of beta-adrenoceptors, which is a significant point of differentiation in its pharmacological profile. nih.govnih.gov

Table 2: Binding Affinities of Trimipramine for Adrenergic Receptors

Receptor Binding Affinity (Ki, nM) Species
Alpha-1 24 apexbt.comcaymanchem.com Human apexbt.comcaymanchem.com
Alpha-2A Low affinity (>1000 nM) nih.govncats.io Rat nih.govncats.io
Alpha-2B Intermediate affinity (300-550 nM) nih.govncats.io Rat nih.govncats.io

Data presented as a range where multiple sources were available. This table is for informational purposes and may not be exhaustive.

Trimipramine acts as a weak to moderate antagonist at dopamine (B1211576) receptors. wikipedia.org It demonstrates a moderate affinity for the D2 receptor and a weaker affinity for the D1 receptor. nih.govapexbt.com Its binding affinity for the D4 receptor has also been noted. wikipedia.org The interaction with D2 receptors is notable as it is a property shared with some antipsychotic medications, and it may contribute to some of trimipramine's unique clinical effects. cafermed.comnih.gov This antidopaminergic activity is supported by findings that trimipramine can increase plasma prolactin levels, a marker of D2 receptor antagonism. wikipedia.org

Table 3: Binding Affinities of Trimipramine for Dopaminergic Receptors

Receptor Binding Affinity (Ki, nM) Species
D1 346.7 caymanchem.com - 347 Pig caymanchem.com
D2 57.5 caymanchem.com - 180 apexbt.com Human apexbt.comcaymanchem.com
D4 275 wikipedia.org Not Specified wikipedia.org

Data presented as a range where multiple sources were available. This table is for informational purposes and may not be exhaustive.

One of the most potent actions of trimipramine is its very strong antagonism of the histamine (B1213489) H1 receptor. patsnap.comwikipedia.org It has one of the highest affinities for the H1 receptor among tricyclic and tetracyclic antidepressants. wikipedia.org This potent antihistaminic effect is responsible for its significant sedative properties, making it useful in patients with depression accompanied by insomnia. drugbank.compatsnap.com Trimipramine also acts as an antagonist at H2 receptors, though with lower potency. wikipedia.orgnih.gov

Table 4: Binding Affinity of Trimipramine for Histaminergic Receptors

Receptor Binding Affinity (Ki, nM)
H1 0.27 wikipedia.orgapexbt.com

Data presented as a range where multiple sources were available. This table is for informational purposes and may not be exhaustive.

Trimipramine exhibits moderate antagonistic activity at muscarinic acetylcholine (B1216132) receptors. patsnap.comwikipedia.org This anticholinergic action is a common feature of tricyclic antidepressants and can lead to side effects such as dry mouth, constipation, and blurred vision. patsnap.com

Table 5: Binding Affinity of Trimipramine for Muscarinic Receptors

Receptor Binding Affinity (Kd, nM)
Muscarinic Acetylcholine 58 apexbt.comcaymanchem.com

Data presented as a range where multiple sources were available. This table is for informational purposes and may not be exhaustive.

Neurotransmitter Transporter Modulation

A key feature that distinguishes trimipramine from most other tricyclic antidepressants is its weak activity as a monoamine reuptake inhibitor. wikipedia.orgnih.gov While it does inhibit the reuptake of serotonin and norepinephrine (B1679862) to some extent, this action is considered weak and may not be the primary driver of its antidepressant effects at typical clinical doses. patsnap.comnih.gov Studies have shown it to be a weak to moderate inhibitor of the serotonin transporter (SERT) and an even weaker inhibitor of the norepinephrine transporter (NET). apexbt.comcaymanchem.com Its effect on the dopamine transporter (DAT) is extremely weak. apexbt.comcaymanchem.com

Table 6: Inhibitory Potencies of Trimipramine at Monoamine Transporters

Transporter Binding Affinity (Ki or Kd, nM) Species
SERT 149 apexbt.comcaymanchem.com Human caymanchem.com
NET 510 wikipedia.org - 2450 caymanchem.com Rat wikipedia.org, Human caymanchem.com
DAT 3780 caymanchem.com Human caymanchem.com

Data presented as a range where multiple sources were available. This table is for informational purposes and may not be exhaustive.

Monoamine Transporter Inhibition (Noradrenaline, Serotonin, Dopamine)

Studies using human embryonic kidney cells (HEK293) expressing these transporters have determined the half-maximal inhibitory concentrations (IC50) for trimipramine. researchgate.netnih.gov These values indicate the concentration of the drug required to inhibit 50% of the transporter activity.

Inhibitory Potency (IC50) of Trimipramine at Human Monoamine Transporters

Transporter IC50 (µM)
Serotonin Transporter (hSERT) 2.11 medchemexpress.comabmole.commedchemexpress.com
Noradrenaline Transporter (hNAT) 4.99 medchemexpress.comabmole.commedchemexpress.com
Dopamine Transporter (hDAT) > 30 researchgate.netnih.gov

This table is interactive. Click on the headers to sort the data.

The data show that trimipramine is a more potent inhibitor of the serotonin and noradrenaline transporters than the dopamine transporter. medchemexpress.comabmole.commedchemexpress.com Still, these values are higher than those of many other TCAs, suggesting a less prominent role for monoamine reuptake inhibition in its clinical profile. researchgate.net

The primary active metabolite of trimipramine, desmethyltrimipramine (B195984), shows a similar potency to the parent compound. researchgate.netnih.gov Another metabolite, trimipramine-N-oxide, preferentially inhibits the serotonin transporter. researchgate.netnih.gov While the individual inhibitory actions are weak, the cumulative effect of trimipramine and its active metabolites, which can accumulate in the brain at higher concentrations than in the plasma, might lead to a partial inhibition of serotonin and noradrenaline transporters. nih.gov

Organic Cation Transporter Interactions (hOCT1, hOCT2, hOCT3)

Trimipramine and its metabolites also interact with human organic cation transporters (hOCTs), which are involved in the transport of monoamines and other organic cations. researchgate.netnih.govncats.io These transporters are expressed in various tissues, including the brain. researchgate.netncats.io

Research indicates that trimipramine inhibits hOCT1 and hOCT2, but not hOCT3, at concentrations up to 30 µM. researchgate.netnih.govncats.io The inhibitory potencies at these transporters are within the same range as those for the monoamine transporters. researchgate.netnih.gov

Inhibitory Potency (IC50) of Trimipramine at Human Organic Cation Transporters

Transporter IC50 (µM)
hOCT1 3.72 medchemexpress.comabmole.commedchemexpress.com
hOCT2 8.00 medchemexpress.comabmole.commedchemexpress.com
hOCT3 > 30 researchgate.netnih.govncats.io

This table is interactive. Click on the headers to sort the data.

The inhibition of hOCT1 by trimipramine is among the highest for antidepressant drugs and may have implications for drug-drug interactions, as hOCT1 is primarily involved in the clearance of cationic drugs in the liver and kidneys. nih.gov The clinical significance of hOCT2 and hOCT3 inhibition in the brain for the therapeutic effects of trimipramine is still under investigation, but it is hypothesized that it could play a role. nih.gov

Presynaptic and Postsynaptic Receptor Dynamics

Beyond transporter inhibition, trimipramine's interaction with various presynaptic and postsynaptic receptors is a crucial aspect of its mechanism of action. wikipedia.orgdrugbank.com

Effects on Presynaptic Autoreceptors

Presynaptic autoreceptors act as a negative feedback mechanism, regulating the release of neurotransmitters. nih.gov Trimipramine's effects on these receptors are complex and differ from many other TCAs. nih.govncats.io

Notably, trimipramine does not appear to antagonize the inhibitory effect of noradrenaline and 5-hydroxytryptamine (serotonin) on their own release, which is mediated by presynaptic autoreceptors. nih.govncats.io This is in contrast to some other antidepressants that block these autoreceptors, leading to increased neurotransmitter release.

However, some studies suggest that chronic administration of TCAs can lead to the desensitization of α2-adrenergic autoreceptors, which would result in increased noradrenaline production. drugbank.com There is also evidence that trimipramine exhibits marked antagonism of presynaptic dopamine autoreceptors, which could lead to increased dopaminergic neurotransmission. wikipedia.org This effect is also seen with some low-potency antipsychotics that have demonstrated antidepressant properties. wikipedia.org

Postsynaptic Receptor Sensitization and Downregulation

Long-term treatment with antidepressants often leads to adaptive changes in postsynaptic receptor sensitivity. drugbank.com For many TCAs, a common effect is the downregulation of β-adrenergic receptors. wikipedia.org However, trimipramine is an exception and does not appear to cause this downregulation. wikipedia.orgnih.govncats.io

Conversely, chronic administration of trimipramine in animal studies has been shown to decrease the number of frontal cortex 5-HT2 and striatal D2 receptors. medchemexpress.com This downregulation of 5-HT2 and D2 receptors coincides with an increased synthesis rate for dopamine and serotonin, suggesting an adaptive response to the drug's effects. medchemexpress.com It is also thought that presynaptic α1 and β1 receptors are sensitized, while α2 receptors are desensitized, further contributing to increased noradrenaline production. drugbank.com

Intracellular Signaling Pathways and Downstream Neurochemical Effects

The interaction of trimipramine with transporters and receptors initiates a cascade of intracellular signaling events that ultimately lead to its neurochemical effects. The binding of neurotransmitters to their receptors, which is modulated by trimipramine, activates G-protein coupled receptors and influences downstream effectors like adenylate cyclase. t3db.ca This, in turn, can affect second messenger systems, such as the phosphatidylinositol-calcium pathway, which regulates the release of calcium ions from intracellular stores. t3db.ca

These signaling pathways can ultimately influence gene expression and protein synthesis, leading to long-term changes in neuronal function. For instance, some antidepressants are known to affect the phosphorylation of CREB (cAMP response element-binding protein) and the expression of brain-derived neurotrophic factor (BDNF), which are involved in neurogenesis and synaptic plasticity. While the specific effects of trimipramine on these particular pathways are not as extensively documented as for other antidepressants, its modulation of monoamine and receptor systems suggests an influence on these downstream processes.

Interestingly, research has also pointed to trimipramine's involvement in signaling pathways related to stem cell differentiation, where it has been found to interact with regulators of cell differentiation. google.com

Preclinical Pharmacokinetics and Biotransformation

Absorption, Distribution, and Elimination in Preclinical Models

Studies in rat models have been instrumental in characterizing the metabolic fate of trimipramine (B1683260). nih.gov Following administration, trimipramine and its metabolites are primarily excreted in the urine. nih.gov Research in healthy human volunteers with different genetic makeups for the CYP2D6 enzyme has shown that both the bioavailability (the fraction of an administered dose of unchanged drug that reaches the systemic circulation) and the systemic clearance (the volume of blood cleared of the drug per unit of time) are significantly dependent on the CYP2D6 genotype. nih.gov

Specifically, individuals with no active CYP2D6 genes (poor metabolizers) exhibit higher bioavailability and lower systemic clearance compared to those with active or multiple active genes (extensive and ultrarapid metabolizers). nih.gov This leads to a significantly higher exposure to trimipramine in poor metabolizers. nih.gov

Metabolic Pathways and Metabolite Characterization

The metabolism of trimipramine is complex, involving several key pathways that result in a variety of metabolites. nih.gov In preclinical studies using rat models, twenty different metabolites of trimipramine were identified in urine following enzymatic hydrolysis. nih.gov A significant portion of these metabolites, twelve in total, were the result of oxidation at the C10 or C11 position of the dibenzazepine (B1670418) ring, in addition to other metabolic transformations. nih.gov

In humans, at least fifteen metabolites have been identified in urine. nih.gov The primary metabolic routes include N-dealkylation, N-demethylation, and aromatic hydroxylation, which can occur individually or in combination. nih.gov

N-Dealkylation Mechanisms

N-dealkylation is a significant metabolic pathway for trimipramine. nih.gov This process involves the removal of the side chain from the nitrogen atom within the iminodibenzyl (B195756) ring structure. nih.govnih.gov This transformation contributes to the diversity of metabolites observed.

N-Demethylation Processes

N-demethylation, the removal of methyl groups from the nitrogen atom in the side chain, is a crucial step in trimipramine's metabolism. pharmgkb.orgnih.gov This process leads to the formation of active metabolites, most notably desmethyltrimipramine (B195984), also known as nortrimipramine. pharmgkb.orgcaymanchem.com Desmethyltrimipramine itself is pharmacologically active and undergoes further metabolism. pharmgkb.orgcaymanchem.com Further demethylation can lead to the formation of bis-nor-trimipramine. nih.gov

Aromatic Hydroxylation and Conjugation

Aromatic hydroxylation is another major metabolic pathway for trimipramine and its metabolites. nih.govdynamed.com This process involves the addition of a hydroxyl group to the aromatic iminodibenzyl ring. nih.gov Both trimipramine and its demethylated metabolites can undergo hydroxylation. pharmgkb.org For instance, 2-hydroxytrimipramine and 2-hydroxydesmethyltrimipramine (B132942) are formed through this pathway. pharmgkb.org Dihydroxy and hydroxy-methoxy metabolites have also been identified. nih.gov

Following hydroxylation, these metabolites can undergo conjugation, primarily with glucuronic acid. dynamed.comencyclopedia.pub This conjugation process increases the water solubility of the metabolites, facilitating their elimination from the body through urine. dynamed.comencyclopedia.pubmdpi.com Some dihydroxy metabolites may also be partially methylated at one of the hydroxyl groups. nih.gov

Enzymatic Biotransformation Systems

The metabolism of trimipramine is predominantly carried out by the cytochrome P450 (CYP) family of enzymes in the liver. pharmgkb.orgdrugs.com Several isoforms of this enzyme system are involved in the various metabolic pathways.

Role of Cytochrome P450 Isoforms (e.g., CYP2C19, CYP2D6)

The key cytochrome P450 isoforms involved in the metabolism of trimipramine are CYP2C19 and CYP2D6. pharmgkb.org

CYP2C19: This isoform is primarily responsible for the N-demethylation of trimipramine to its active metabolite, desmethyltrimipramine. pharmgkb.org CYP2C9 also plays a minor role in this process. pharmgkb.org Genetic variations in the CYP2C19 gene can affect the rate of trimipramine metabolism. drugbank.com

CYP2D6: This enzyme is crucial for the hydroxylation of both trimipramine and its primary metabolite, desmethyltrimipramine, leading to their inactivation. pharmgkb.org The genetic polymorphism of CYP2D6 significantly impacts the pharmacokinetics of trimipramine. nih.govnih.gov Individuals with poor CYP2D6 function (poor metabolizers) have a markedly reduced oral clearance of trimipramine compared to those with normal function (extensive metabolizers). nih.gov This is due to both decreased systemic clearance and increased bioavailability in poor metabolizers. nih.govnih.gov Conversely, individuals with multiple copies of the CYP2D6 gene (ultrarapid metabolizers) eliminate the drug much more quickly. nih.gov

Other CYP isoforms, including CYP1A2 and CYP3A4, may also contribute to the metabolism of trimipramine. researchgate.netaustinpublishinggroup.com The N-oxidation of trimipramine to form trimipramine N-oxide is mediated by several CYP isoforms, including CYP2D6, CYP2C9, CYP2C19, CYP1A2, and CYP3A4. caymanchem.com

Table of Key Metabolites and Enzymes

Compound/Enzyme Role in Trimipramine Metabolism
Trimipramine Parent drug, a tertiary amine tricyclic antidepressant. pharmgkb.org
Desmethyltrimipramine (Nortrimipramine) Active metabolite formed by N-demethylation of trimipramine. pharmgkb.orgcaymanchem.com
2-hydroxytrimipramine Inactive metabolite formed by hydroxylation of trimipramine. pharmgkb.org
2-hydroxydesmethyltrimipramine Inactive metabolite formed by hydroxylation of desmethyltrimipramine. pharmgkb.org
Trimipramine N-oxide Metabolite formed through N-oxidation. caymanchem.com
CYP2C19 Primary enzyme responsible for N-demethylation. pharmgkb.org
CYP2D6 Primary enzyme responsible for hydroxylation. pharmgkb.org
CYP2C9 Plays a minor role in N-demethylation. pharmgkb.org

Table of Compound Names Mentioned

Compound Name
Trimipramine Mesylate
Trimipramine
Desmethyltrimipramine
Nortrimipramine
2-hydroxytrimipramine
2-hydroxydesmethyltrimipramine
Bis-nor-trimipramine
Iminodibenzyl
Trimipramine N-oxide

Impact of Genetic Polymorphisms on Trimipramine Metabolism in Research Models

The metabolism of trimipramine is significantly influenced by genetic polymorphisms in the cytochrome P450 (CYP) enzyme system, particularly CYP2D6, CYP2C19, and CYP2C9. nih.govtandfonline.com These genetic variations can lead to marked inter-individual differences in the pharmacokinetic profile of trimipramine, affecting its clearance and bioavailability. researchgate.net

Research has categorized individuals into different metabolizer phenotypes based on their CYP genotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). researchgate.netfrontiersin.org Studies in healthy volunteers have demonstrated that the pharmacokinetics of trimipramine and its primary active metabolite, desmethyltrimipramine, are strongly dependent on the CYP2D6 genotype. nih.gov

In individuals who are poor metabolizers for CYP2D6, the oral clearance of trimipramine is substantially reduced. nih.gov One study reported a median oral clearance of 36 L/h in CYP2D6 PMs, compared to 276 L/h in the reference group of extensive metabolizers. nih.gov This reduced clearance in PMs is accompanied by a significant increase in bioavailability, which can be at least three times higher than in EMs. nih.gov Consequently, the exposure to trimipramine is much higher in CYP2D6 poor metabolizers. researchgate.net

The formation of the desmethyltrimipramine metabolite is also heavily influenced by CYP2D6 and CYP2C19 activity. nih.govresearchgate.net In CYP2D6 poor metabolizers, the area under the concentration-time curve (AUC) for desmethyltrimipramine was found to be 40-fold greater than in extensive metabolizers. nih.gov Conversely, in individuals with deficiencies in CYP2C19, the levels of desmethyltrimipramine were often below the limit of quantification, indicating the crucial role of this enzyme in the demethylation process. nih.gov Further metabolism of desmethyltrimipramine is then carried out by CYP2D6. nih.gov

The stereoselective metabolism of trimipramine is also influenced by these genetic polymorphisms. researchgate.net CYP2D6 is involved in the preferential hydroxylation of l-trimipramine, while CYP2C19 appears to favor the demethylation of the d-enantiomer. researchgate.net CYP3A4 and CYP3A5 are also thought to contribute to the metabolism of l-trimipramine. researchgate.net

The impact of these genetic variations on trimipramine's pharmacokinetics is a critical consideration in its preclinical evaluation, as it underscores the potential for significant variability in drug exposure and response.

Table 1: Impact of CYP2D6 Genotype on Trimipramine Pharmacokinetic Parameters

CYP2D6 Phenotype Oral Clearance (L/h) Bioavailability (%) Systemic Clearance (L/h)
Poor Metabolizers (PM) 27.3 researchgate.net 44 researchgate.net 12.0 researchgate.net
Extensive Metabolizers (EM) 151 researchgate.net 16 researchgate.net 24.2 researchgate.net

Comparative Preclinical Pharmacokinetics among Tricyclic Compounds

Trimipramine is a member of the tricyclic antidepressant (TCA) class of drugs, which share a characteristic three-ring chemical structure. wikipedia.org While these compounds have some similarities in their pharmacokinetic profiles, there are also notable differences.

Like other tertiary amine TCAs such as amitriptyline (B1667244) and imipramine (B1671792), trimipramine undergoes extensive first-pass metabolism in the liver. researchgate.netwikipedia.org This initial metabolism often involves N-demethylation to form active metabolites. researchgate.net For instance, imipramine is metabolized to desipramine, and amitriptyline to nortriptyline. researchgate.net Similarly, trimipramine is demethylated to desmethyltrimipramine. nih.gov

The half-life of trimipramine is reported to be in the range of 23-24 hours. This is comparable to amitriptyline, which has a half-life of approximately 10-28 hours, but longer than imipramine, with a half-life of 8-16 hours. Doxepin, another TCA, has a half-life of 15-30 hours.

Protein binding is another important pharmacokinetic parameter. Trimipramine exhibits high protein binding at approximately 95%. This is similar to other TCAs, with amitriptyline having a protein binding of around 90% and imipramine at about 85%.

The metabolism of TCAs is primarily mediated by the cytochrome P450 enzyme system. wikipedia.org As discussed, trimipramine is a substrate for CYP2D6 and CYP2C19. This is a common pathway for many TCAs; for example, amitriptyline is metabolized by CYP2C19 and CYP2D6, and imipramine is also a substrate for these enzymes. It is noteworthy that trimipramine is considered to have a different side-effect profile, including being less cardiotoxic compared to some other TCAs like amitriptyline and imipramine. nih.gov

Table 2: Comparative Pharmacokinetic Parameters of Selected Tricyclic Antidepressants

Compound Half-Life (hours) Protein Binding (%) Primary Metabolism Pathway
Trimipramine 23–24 95 CYP2D6, CYP2C19
Amitriptyline 10–28 90 CYP2C19, CYP2D6
Imipramine 8–16 85 CYP2D6, CYP2C19

| Doxepin | 15–30 | 80 | CYP2D6 |

In Vitro and Ex Vivo Research Methodologies

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a important technique used to determine the affinity of a compound, such as trimipramine (B1683260), for various receptors. nih.govsygnaturediscovery.com This method involves using a radiolabeled ligand that specifically binds to the receptor of interest. By measuring the displacement of this radioligand by trimipramine, researchers can calculate its binding affinity, often expressed as the equilibrium dissociation constant (Kᵢ) or as pKi, which is the negative logarithm of the Kᵢ value. nih.govmedchemexpress.com

In vitro studies using radioligand binding assays have revealed that trimipramine possesses a complex receptor binding profile. It demonstrates notable affinity for several receptor types that are implicated in neurotransmission.

Specifically, D,L-trimipramine has shown relatively high affinities (Kᵢ values ranging from 10-60 nM) for certain dopamine (B1211576) (DA), noradrenaline (alpha-1A/B adrenoceptors), and 5-hydroxytryptamine (5-HT) receptor subtypes, particularly the 5-HT₂ receptors. nih.gov Its affinity for D₂ receptors is also within this range. nih.gov Intermediate affinities (Kᵢ values of 300-550 nM) have been observed for D₁ receptors, alpha-2B adrenoceptors, and 5-HT₁C receptors. nih.gov In contrast, trimipramine exhibits low affinity (Kᵢ > 1000 nM) for alpha-2A adrenoceptors, and 5-HT₁ₐ, 5-HT₁D, and 5-HT₃ receptors. nih.gov

Further investigations have highlighted trimipramine's potent antihistamine properties, with a very high affinity for the histamine (B1213489) H₁ receptor (Kᵢ = 0.27 nM). wikipedia.org It also acts as an antagonist at the H₂ receptor, albeit with lower potency. wikipedia.org The L-enantiomer of trimipramine has demonstrated higher affinities for dopamine receptors, alpha-1 adrenoceptors, and 5-HT₂ receptors when compared to the D-enantiomer. nih.gov

The following table summarizes the binding affinities of trimipramine for various receptors, as determined by radioligand binding assays.

Table 1: Binding Affinities (Kᵢ) of Trimipramine for Various Receptors

ReceptorBinding Affinity (Kᵢ)
Dopamine Receptors
D₁300-550 nM (Intermediate) nih.gov
D₂10-60 nM (High) nih.gov
D₄275 nM wikipedia.org
Serotonin (B10506) (5-HT) Receptors
5-HT₁ₐ>1000 nM (Low) nih.gov
5-HT₁C300-550 nM (Intermediate) nih.gov
5-HT₁D>1000 nM (Low) nih.gov
5-HT₂10-60 nM (High) nih.gov
5-HT₂ₐStrong antagonist activity wikipedia.org
5-HT₂CWeak antagonist activity wikipedia.org
5-HT₃>1000 nM (Low) nih.gov
Adrenergic Receptors
α₁-adrenergicStrong antagonist activity wikipedia.org
α₁ₐ/₁₋adrenoceptors10-60 nM (High) nih.gov
α₂-adrenergicWeak antagonist activity wikipedia.org
α₂ₐ-adrenoceptors>1000 nM (Low) nih.gov
α₂₋-adrenoceptors300-550 nM (Intermediate) nih.gov
Histamine Receptors
H₁0.27 nM (Very Strong) wikipedia.org
H₂Lower potency antagonist wikipedia.org
Muscarinic Acetylcholine (B1216132) Receptors (mACh)
mAChModerate antagonist activity wikipedia.org

This table is populated with data from the referenced sources.

Functional Assays for Neurotransmitter Reuptake Inhibition (e.g., IC₅₀ studies)

Functional assays, particularly those determining the half-maximal inhibitory concentration (IC₅₀), are employed to quantify the ability of a compound to inhibit the reuptake of neurotransmitters into presynaptic neurons. nih.gov This process is a key mechanism of action for many antidepressant medications.

Studies on trimipramine have yielded interesting and somewhat atypical findings compared to other tricyclic antidepressants (TCAs). Research indicates that trimipramine is a relatively weak inhibitor of the reuptake of key monoamine neurotransmitters. wikipedia.org

Specifically, functional assays have determined IC₅₀ values for trimipramine's inhibition of human noradrenaline transporter (hNAT) and human serotonin transporter (hSERT) to be 4.99 μM and 2.11 μM, respectively. medchemexpress.com Some studies have reported even higher Kᵢ values for the norepinephrine (B1679862) transporter (NET) at 510 nM in rat brain synaptosomes and a Kₔ of 149 nM for the serotonin transporter (SERT) in human HEK293 cells. wikipedia.org However, it's noted that other research with improved designs has not consistently replicated these findings. wikipedia.org

The following table presents the IC₅₀ values for trimipramine and its metabolite, trimipramine N-oxide, in relation to various human monoamine transporters.

Table 2: IC₅₀ Values for Trimipramine and Trimipramine N-oxide Inhibition of Human Monoamine Transporters

TransporterTrimipramine IC₅₀Trimipramine N-oxide IC₅₀
Human Noradrenaline Transporter (hNAT)4.99 μM medchemexpress.com11.7 nM medchemexpress.com
Human Serotonin Transporter (hSERT)2.11 μM medchemexpress.com3.59 nM medchemexpress.com
Human Dopamine Transporter (hDAT)High concentrations needed for inhibition ncats.io9.4 nM medchemexpress.com
Human Organic Cation Transporter 1 (hOCT1)3.72 μM medchemexpress.com9.35 nM medchemexpress.com
Human Organic Cation Transporter 2 (hOCT2)8.00 μM medchemexpress.com27.4 nM medchemexpress.com

This table is populated with data from the referenced sources.

Neurochemical Analysis in Tissue Slices and Cell Cultures

Neurochemical analysis in ex vivo preparations like brain tissue slices and in vitro cell cultures provides a platform to investigate the direct effects of compounds on neuronal function.

Studies utilizing slices of the rat cerebral cortex have shown that trimipramine, at concentrations below 1 microM, does not affect the electrically stimulated release of [³H]noradrenaline and [³H]5-hydroxytryptamine. nih.gov This finding suggests that at these concentrations, trimipramine does not significantly modulate the acute release of these neurotransmitters. nih.gov Furthermore, it was observed that trimipramine did not interfere with the inhibitory action of noradrenaline and 5-hydroxytryptamine on their own release, a process mediated by presynaptic autoreceptors. nih.govncats.io

In experiments with hippocampal cell cultures, the tricyclic antidepressant amitriptyline (B1667244), which shares structural similarities with trimipramine, was found to increase glucocorticoid receptor (GR) levels. bac-lac.gc.ca This effect was mediated through the 5-HT₇ receptor. bac-lac.gc.ca While this study focused on amitriptyline, it highlights a potential mechanism for TCAs that could be explored for trimipramine in similar cell culture models.

Chronic administration of trimipramine in rats has been shown to increase the concentration of regional 5-HT, with the highest levels observed in the frontal cortex and hippocampus. medchemexpress.com This suggests that long-term exposure to trimipramine can lead to adaptive changes in the serotonergic system.

Receptor Desensitization and Sensitization Studies in Cellular Models

Receptor desensitization and sensitization are phenomena where the responsiveness of a receptor to its ligand changes over time with prolonged exposure. These adaptive changes are thought to be crucial in the therapeutic mechanisms of many psychotropic drugs.

Unlike typical tricyclic antidepressants, trimipramine has been reported not to cause the down-regulation of beta-adrenoceptors following chronic administration. nih.govncats.io This is a significant point of differentiation, as beta-adrenoceptor down-regulation has been a long-standing hypothesis for the mechanism of action of many antidepressants.

Conversely, some studies suggest that trimipramine may induce a supersensitivity of certain neuronal populations to noradrenaline. After four weeks of treatment in rats, neurons in the cingulate cortex showed an increased sensitivity to the effects of iontophoretically applied noradrenaline. nih.gov This finding is opposite to the effects observed with typical antidepressants and suggests a unique mechanism of action for trimipramine on the noradrenergic system. nih.gov

Chronic administration of trimipramine in rats has also been shown to decrease the number of 5-HT₂ receptors in the frontal cortex and D₂ receptors in the striatum. medchemexpress.com This down-regulation of specific serotonin and dopamine receptors, coinciding with an increased synthesis rate of these monoamines, indicates an adaptive response of the brain to long-term trimipramine exposure. medchemexpress.com

Investigation of Transport Protein Interactions in Heterologous Expression Systems (e.g., HEK293 cells)

Heterologous expression systems, such as Human Embryonic Kidney 293 (HEK293) cells, are valuable tools for studying the interaction of drugs with specific proteins, like neurotransmitter transporters, in a controlled environment. nih.gov These cells can be genetically modified to express a particular transporter, allowing for detailed investigation of its function and how it is affected by various compounds. nih.gov

Studies using HEK293 cells that heterologously express human monoamine transporters have been instrumental in characterizing the inhibitory profile of trimipramine. It has been confirmed in these systems that trimipramine inhibits the human serotonin transporter (hSERT) and the human noradrenaline transporter (hNAT). medchemexpress.comncats.io These studies also demonstrated that significantly higher concentrations of trimipramine are required for the half-maximal inhibition of the human dopamine transporter (hDAT). ncats.io

Furthermore, research in HEK293 cells has extended to the metabolites of trimipramine. These studies have shown that metabolites like desmethyl-trimipramine exhibit potencies at hNAT and hSERT that are comparable to the parent compound. ncats.io In contrast, 2-hydroxy-trimipramine was found to be less potent at inhibiting hNAT, hSERT, and the human organic cation transporter 1 (hOCT1). ncats.io Trimipramine-N-oxide showed a preferential inhibition of hSERT. ncats.io

The interaction of trimipramine with other transport proteins has also been investigated. For instance, its effect on the human plasma membrane monoamine transporter (hPMAT) was examined in transfected cells. researchgate.net While trimipramine did inhibit hPMAT, the concentrations required for half-maximum inhibition were significantly higher than clinically relevant plasma concentrations, suggesting this interaction may not be a primary contributor to its therapeutic effects. researchgate.net

Pharmacological Efficacy Studies in Animal Models

Models for Investigating Neuropsychiatric Pharmacological Effectspsylab.idv.tw

Animal models are crucial tools for investigating the potential therapeutic effects of compounds like trimipramine (B1683260) mesylate. psylab.idv.tw These models aim to replicate specific behavioral or physiological aspects of human neuropsychiatric disorders, providing a platform to screen for pharmacological activity. nih.govresearchgate.net

Behavioral Despair and Learned Helplessness Paradigms

Behavioral despair tests, such as the forced swim test (FST) and tail suspension test (TST), are widely used to screen for potential antidepressant activity. researchgate.net The core principle of these tests is that when placed in an inescapable, stressful situation, animals will eventually adopt an immobile posture, which is interpreted as a state of behavioral despair. psylab.idv.twresearchgate.net Antidepressant compounds are expected to reduce this immobility time. researchgate.net For instance, in the FST, rodents are placed in a cylinder of water from which they cannot escape, and the duration of immobility is measured. psylab.idv.twresearchgate.net Similarly, in the TST, mice are suspended by their tails, and the time they remain immobile is recorded. researchgate.net The learned helplessness model is another significant paradigm in depression research. psylab.idv.twnih.govnih.gov In this model, animals are exposed to uncontrollable and inescapable stressors. psylab.idv.tw Subsequently, when placed in a new situation where escape is possible, these animals often fail to learn to escape, a phenomenon termed "learned helplessness." psylab.idv.twnih.gov This model is considered to have good predictive validity, as chronic treatment with various classes of antidepressants, including tricyclics, can reverse this learned helplessness behavior. tandfonline.comscielo.br

Studies have demonstrated that tricyclic antidepressants can effectively reduce immobility in these models. For example, imipramine (B1671792), a related tricyclic antidepressant, has been shown to decrease the duration of immobility in the FST in a dose-dependent manner. researchgate.netscite.ai Furthermore, chronic administration of imipramine has been found to reverse the behavioral deficits observed in the learned helplessness model. tandfonline.comscielo.br While specific data on trimipramine's direct effects in these particular paradigms is not extensively detailed in the provided results, its structural and pharmacological similarities to other TCAs suggest it would likely demonstrate efficacy. wikipedia.orgncats.io In fact, one study noted that suppression of hippocampal long-term potentiation, an effect observed with trimipramine treatment, is also seen with other antidepressants known to be effective in the forced swim test. oup.com

Chronic Mild Stress Models

The chronic mild stress (CMS) model, also referred to as the chronic unpredictable mild stress (CUMS) model, is considered one of the most etiologically valid animal models of depression. tandfonline.complos.orgdovepress.commdpi.com This paradigm involves exposing rodents to a series of varied and unpredictable mild stressors over an extended period, typically several weeks. tandfonline.combiomolther.org The rationale behind this model is to mimic the chronic, low-grade stress that can contribute to the development of depression in humans. plos.orgdovepress.com

The primary behavioral outcome measured in the CMS model is often anhedonia, a core symptom of depression, which is assessed in rodents by a decrease in the consumption of or preference for a palatable sweet solution (e.g., sucrose (B13894) or saccharin). plos.orgdovepress.combiomolther.org Other behavioral and physiological changes observed in CMS-exposed animals include alterations in locomotor activity, anxiety-like behaviors, and changes in body weight. biomolther.orgnih.gov

The predictive validity of the CMS model is supported by the finding that chronic, but not acute, treatment with various antidepressants can reverse the induced anhedonia and other behavioral deficits. tandfonline.comdovepress.com For example, daily treatment with the tricyclic antidepressant imipramine has been shown to reverse the CUMS-induced increase in immobility time in the forced swimming test and tail suspension test. dovepress.com Similarly, studies have shown that antidepressants like reboxetine (B1679249) can prevent the development of social avoidance in mice subjected to chronic stress. nih.gov

One study directly investigated the effect of trimipramine in a chronic stress model. nih.gov In this research, mice were subjected to either restraint stress or social defeat stress for 21 days. Wild-type mice under these stress conditions exhibited a significant loss of body weight and increased immobility time in the forced swim test. nih.gov However, daily treatment with trimipramine (20mg/kg, i.p.) during the stress period was able to prevent these stress-induced behavioral alterations. nih.gov This finding provides direct evidence for the efficacy of trimipramine in a well-established animal model of depression.

Neurobiological Correlates of Pharmacological Action in Vivodrugbank.com

The therapeutic effects of trimipramine are associated with distinct changes in brain neurochemistry and receptor systems. Unlike typical tricyclic antidepressants, its mechanism of action is not primarily based on the inhibition of monoamine reuptake. wikipedia.orgncats.ionih.gov

Regional Monoamine Levels and Turnoverdrugbank.com

Antidepressant medications are known to influence the levels of monoamine neurotransmitters such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) in brain regions associated with mood regulation. nih.gov While many traditional antidepressants exert their effects by blocking the reuptake of these neurotransmitters, thereby increasing their synaptic availability, trimipramine appears to operate through a different mechanism. wikipedia.orgnih.gov

Studies have indicated that trimipramine is a very weak inhibitor of serotonin and norepinephrine reuptake. wikipedia.orgresearchgate.net This suggests that its antidepressant effects are not primarily mediated by direct modulation of monoamine transporters. scite.aincats.io Instead, it is thought that trimipramine's actions are mainly due to its antagonist activity at various postsynaptic receptors. wikipedia.org However, some evidence suggests that prolonged administration of trimipramine may enhance the sensitivity of cortical neurons to norepinephrine and could potentially increase the activity of serotonin neurons. nih.gov Furthermore, it has been proposed that trimipramine may indirectly facilitate dopaminergic neurotransmission by blocking inhibitory dopamine autoreceptors. wikipedia.org

Receptor Density and Gene Expression Changesdrugbank.com

The chronic administration of antidepressants often leads to adaptive changes in receptor density and gene expression in the brain. nih.gov A common finding with many tricyclic antidepressants is the downregulation of β-adrenergic receptors. wikipedia.org However, trimipramine is atypical in this regard, as it has been reported not to cause downregulation of β-adrenoceptors. ncats.ionih.gov

In terms of gene expression, studies have begun to explore the impact of trimipramine. For instance, in an in vitro model of traumatic brain injury, trimipramine was found to modulate the expression of Tp73, a transcription factor involved in apoptosis. nih.gov Animal studies have also shown that a variety of antidepressants, including tricyclics, can influence the expression of genes related to neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), although specific data for trimipramine in this context is limited in the provided results. nih.gov

Comparative Preclinical Pharmacodynamics of Trimipramine with Reference Compoundsoup.comnih.govresearchgate.netresearchgate.net

The pharmacological profile of trimipramine is distinct when compared to other tricyclic antidepressants such as imipramine and amitriptyline (B1667244). wikipedia.orgnih.gov These differences are evident in their receptor binding affinities and their effects on monoamine reuptake.

In preclinical studies, while trimipramine shares the general classification of a tricyclic antidepressant with imipramine and amitriptyline, its mechanism of action deviates significantly. Unlike imipramine and amitriptyline, which are potent inhibitors of norepinephrine and serotonin reuptake, trimipramine is a very weak reuptake inhibitor of these monoamines. wikipedia.orgdrugbank.comnih.gov This fundamental difference suggests that the antidepressant effects of trimipramine are not primarily driven by the same mechanisms as these reference compounds.

The table below provides a comparative overview of the inhibitory potencies (IC₅₀ values) of trimipramine and its metabolites at human monoamine transporters.

CompoundhSERT (IC₅₀ µM)hNAT (IC₅₀ µM)hDAT (IC₅₀ µM)
Trimipramine2-102-10>10
Desmethyl-trimipramine~2-10~2-10>10
2-hydroxy-trimipramine>10>10>10
Trimipramine-N-oxide~2-10>10>10
Data derived from a study investigating the interaction of trimipramine and its metabolites with human monoamine transporters. researchgate.net

This data highlights that neither trimipramine nor its metabolites are highly potent inhibitors of these key monoamine transporters, further distinguishing it from other TCAs. researchgate.net

In terms of receptor binding, trimipramine exhibits a unique profile. While it shares potent antihistamine properties with other TCAs like amitriptyline and doxepin, its effects on other receptor systems can differ. wikipedia.orgresearchgate.net For example, trimipramine is considered to be less cardiotoxic and has a lower potential to induce seizures compared to imipramine and amitriptyline. nih.gov

Clinical comparisons have shown that trimipramine has equivalent antidepressant efficacy to imipramine and amitriptyline. nih.govnih.govfda.gov However, some preclinical and clinical evidence suggests that trimipramine may possess greater anxiolytic effects. wikipedia.org In a controlled study comparing trimipramine and amitriptyline, both drugs showed significant improvement in depression, though trimipramine was associated with a trend toward fewer side effects. nih.gov Another comparison with imipramine in hospitalized depressed patients found the two drugs to be equally effective. nih.govfda.gov

The table below summarizes the receptor binding affinities (Kᵢ in nM) of trimipramine compared to amitriptyline and imipramine for key neurotransmitter receptors. A smaller Kᵢ value indicates a stronger binding affinity.

ReceptorTrimipramine (Kᵢ, nM)Amitriptyline (Kᵢ, nM)Imipramine (Kᵢ, nM)
H₁0.271.011
5-HT₂ₐStrong Affinity3.111
α₁-adrenergicStrong Affinity3.929
D₂Moderate Affinity21370
mAChModerate Affinity1827
Values are compiled from various sources and represent the relative affinities of these compounds. wikipedia.org

This comparative data underscores the distinct pharmacodynamic profile of trimipramine, characterized by very potent H₁ receptor antagonism, strong 5-HT₂ₐ and α₁-adrenergic blockade, and weak monoamine reuptake inhibition, setting it apart from reference tricyclic antidepressants like amitriptyline and imipramine. wikipedia.org

Exploration of Non-Monoaminergic Mechanisms in Animal Models (e.g., calcium-antagonistic properties)

While trimipramine is classified as a tricyclic antidepressant, its pharmacological profile is considered atypical due to its weak inhibitory effects on the reuptake of monoamines like serotonin and noradrenaline. e-lactancia.orgscielo.br This has led researchers to investigate other potential mechanisms that may contribute to its therapeutic effects. One area of exploration has been its interaction with neuronal ion channels, particularly calcium channels.

An in-vitro study utilizing the low-magnesium model of epilepsy in guinea pig hippocampal slices investigated the effects of trimipramine on neuronal activity. e-lactancia.org In this model, which is sensitive to calcium antagonists, trimipramine was found to reduce the frequency of epileptiform field potentials in a dose-dependent manner at concentrations ranging from 5 to 100 micromolar (µM). e-lactancia.org Notably, when a subthreshold concentration of trimipramine (2 µM) was applied concurrently with a subthreshold concentration of verapamil, a known organic calcium antagonist, there was a significant additive effect, resulting in a substantial decrease in the firing rate. e-lactancia.org In contrast, no such additive effects were observed when trimipramine was combined with N-methyl-D-aspartate (NMDA) antagonists. e-lactancia.org These findings suggest that trimipramine's mechanism of action may involve the modulation of neuronal calcium channels, an activity it shares with some other antidepressant and mood-stabilizing drugs. e-lactancia.org This inhibitory action on neuronal calcium channels is proposed as a potential contributor to the antidepressant efficacy of trimipramine. e-lactancia.org

Assessment of Anticonvulsant Properties in Animal Models

The anticonvulsant potential of trimipramine has been evaluated in established animal models of seizures, revealing a complex and model-dependent profile. These studies are crucial for characterizing the central nervous system effects of the compound beyond its antidepressant action. The two most common screening models used are the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) seizure test. medlink.comscispace.com

In the maximal electroshock (MES) model, which is considered predictive of efficacy against generalized tonic-clonic seizures, trimipramine has demonstrated protective, anticonvulsant effects. e-lactancia.orghres.ca This test involves inducing a seizure through electrical stimulation, and the ability of a compound to prevent the tonic hind limb extension phase is a key measure of its anticonvulsant activity. scispace.com

Conversely, in the pentylenetetrazol (PTZ)-induced seizure model, which is used to identify compounds effective against absence seizures, trimipramine has been shown to lower the seizure threshold. e-lactancia.orghres.cadrugbank.com This indicates a pro-convulsant effect in this specific paradigm. hres.ca The contrasting results from the MES and PTZ tests highlight the compound's differential effects on various seizure pathways and underscore the importance of using a battery of tests to characterize the neuropharmacological profile of a drug. At therapeutic doses, the risk of seizures with most tricyclic antidepressants is generally considered low, but the potential for proconvulsant effects, particularly at higher doses, is a recognized characteristic of this drug class. medlink.com

The table below summarizes the observed effects of Trimipramine Mesylate in these key animal models.

Animal ModelSeizure Type ModeledObserved Effect of TrimipramineReference
Maximal Electroshock (MES)Generalized tonic-clonic seizuresAnticonvulsant e-lactancia.orghres.ca
Pentylenetetrazol (PTZ)Absence seizures (myoclonic jerks)Pro-convulsant (lowers seizure threshold) e-lactancia.orghres.ca

Advanced Research and Methodological Considerations

Structure-Activity Relationship (SAR) Studies for Novel Trimipramine (B1683260) Analogs

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for the development of new drugs with improved efficacy and fewer side effects. In the context of tricyclic antidepressants (TCAs) like trimipramine, SAR studies explore how modifications to the chemical structure affect the drug's interaction with its biological targets. mdpi.comresearchgate.net

Trimipramine is a derivative of imipramine (B1671792), distinguished by a methyl group on its side chain. wikipedia.org This structural alteration is significant as it influences the compound's pharmacological profile. Studies on imipramine and its analogs have provided insights into the SAR of this class of drugs. For instance, demethylation of the side chain nitrogen or hydroxylation of the tricyclic ring at the 2-position has been shown to significantly decrease the antimuscarinic activity of imipramine. nih.gov

For novel trimipramine analogs, SAR studies would systematically investigate modifications at various positions of the dibenzazepine (B1670418) ring system and the aminopropyl side chain. hmdb.caijnc.ir Key areas of modification could include:

The Tricyclic Core: Alterations to the dibenzazepine nucleus could modulate receptor binding affinity and selectivity.

The Side Chain: Modifications to the length, branching, and amine substitution of the side chain can impact potency and pharmacokinetic properties. nih.gov For example, studies on citalopram (B1669093) analogs have shown that specific substitutions on the dihydroisobenzofuran ring were well-tolerated at the serotonin (B10506) transporter (SERT). nih.gov

Introduction of New Functional Groups: Incorporating novel functional groups, such as a methylsulfonyl group, has been explored in the development of new analgesic agents and could be a strategy for novel trimipramine analogs. bohrium.com

The goal of these SAR studies is to design analogs with a more favorable profile, potentially enhancing its atypical mechanism of action while minimizing off-target effects. mdpi.comijnc.ir

Advanced Spectroscopic and Chromatographic Techniques in Metabolic Research (e.g., Gas Chromatography-Mass Spectrometry)

The study of trimipramine's metabolism relies heavily on advanced analytical techniques to identify and quantify its various metabolites in biological samples. Gas chromatography-mass spectrometry (GC-MS) has been a cornerstone in this research, enabling the detailed structural elucidation of trimipramine metabolites. nih.govnih.govcapes.gov.br

Early metabolic studies in rats using GC-MS successfully identified twenty metabolites of trimipramine in urine, many of which resulted from oxidation at the C10 or C11 positions of the alicyclic ring. nih.gov In human studies, GC-MS has been instrumental in characterizing urinary metabolites, further defining the metabolic pathways of the drug. nih.gov The technique is sensitive and selective enough to simultaneously measure trimipramine and its demethylated metabolites in plasma, which is crucial for pharmacokinetic studies. capes.gov.br

Beyond GC-MS, other advanced methods are employed:

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the determination of trimipramine and its impurities in pharmaceutical formulations. ontosight.aibioline.org.br

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity for analyzing complex biological matrices and has been used to investigate the fragmentation characteristics of trimipramine and its metabolites. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly proton NMR (PMR), provides detailed structural information and has been used for the analysis of trimipramine maleate (B1232345) in pharmaceutical preparations. ontosight.aitandfonline.com

Spectrophotometry: This method, often involving charge-transfer complex formation, has been developed for the determination of trimipramine in tablet dosage forms and even in urine after preconcentration steps. bioline.org.brresearchgate.netresearchgate.net

These advanced techniques are essential for a comprehensive understanding of trimipramine's biotransformation, which is primarily mediated by cytochrome P450 enzymes, particularly CYP2D6. pharmgkb.org In vitro studies using human CYP2D6 isozymes have identified metabolites such as 2-hydroxytrimipramine and 2,10- or 2,11-dihydroxytrimipramine. pharmgkb.org

Table 1: Advanced Analytical Techniques in Trimipramine Research

TechniqueApplicationKey Findings
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of metabolites in urine and plasma. nih.govnih.govcapes.gov.brElucidation of multiple oxidative metabolites. nih.gov
High-Performance Liquid Chromatography (HPLC) Determination in pharmaceutical formulations. ontosight.aibioline.org.brQuality control and impurity profiling. ontosight.ai
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Fragmentation analysis of trimipramine and its metabolites. researchgate.netDetailed structural characterization. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural analysis in pharmaceutical preparations. tandfonline.comQualitative identification and purity assessment. tandfonline.com
Spectrophotometry Quantification in tablets and biological fluids. bioline.org.brresearchgate.netDevelopment of simple and rapid analytical methods. bioline.org.br

Transcriptomic and Proteomic Approaches to Uncover Molecular Targets and Pathways

To fully understand the atypical mechanism of action of trimipramine, researchers are increasingly turning to transcriptomic and proteomic approaches. nih.govresearchgate.net These "omics" technologies allow for a broad, unbiased survey of the changes in gene expression and protein levels in response to drug treatment, providing insights into the molecular targets and pathways affected by trimipramine. nih.govresearchgate.net

While specific transcriptomic and proteomic studies focused solely on trimipramine are emerging, research on related psychotropic drugs and in relevant disease models provides a framework for future investigations. For instance, studies on antipsychotics have shown downregulation of certain gene expressions in patients with schizophrenia. nih.gov Similarly, research in preclinical models of Huntington's disease has revealed that various psychotropics, including tricyclic antidepressants, can modulate pathways related to mitochondrial protection and neurogenesis. mdpi.com

For trimipramine, these approaches could help to:

Identify Novel Molecular Targets: Beyond its known interactions with neurotransmitter receptors, trimipramine may affect other proteins and signaling pathways. wikipedia.orgt3db.ca Proteomic studies can identify these novel binding partners.

Elucidate Downstream Signaling Cascades: Transcriptomic analysis can reveal the genes whose expression is altered by trimipramine, pointing to the downstream cellular processes that are modulated. This could shed light on its unique clinical profile, such as its lack of REM sleep suppression. wikipedia.orgnih.gov

Uncover Mechanisms of its Atypical Antidepressant Action: Trimipramine is a weak inhibitor of serotonin and norepinephrine (B1679862) reuptake. wikipedia.orgnih.gov Transcriptomic and proteomic profiling can help to identify the alternative mechanisms responsible for its antidepressant effects.

Investigate its Anti-inflammatory and Neuroprotective Properties: Studies have suggested that TCAs, including trimipramine, may have anti-inflammatory and neuroprotective effects. frontiersin.orgfrontiersin.orgmdpi.com Omics approaches can help to delineate the molecular pathways underlying these actions, for example, by examining changes in cytokine expression and cell survival pathways. frontiersin.org

A computational approach, CATNIP, which uses biological and chemical information, has suggested that trimipramine could be a potential therapy for Parkinson's disease by targeting muscarinic acetylcholine (B1216132) receptors, alpha-adrenergic receptors, and dopamine (B1211576) transporters. plos.org This highlights the power of systems-level analyses to uncover new therapeutic possibilities.

Methodological Challenges and Discrepancies in Preclinical Research (e.g., In Vitro vs. In Vivo findings)

Preclinical research on trimipramine, like that for many neuropsychiatric drugs, faces methodological challenges that can lead to discrepancies between in vitro and in vivo findings. frontiersin.orgnih.gov These challenges are critical to address for the successful translation of basic research to clinical applications.

One significant area of discrepancy arises from the complexity of the blood-brain barrier (BBB). In vitro models, such as cell cultures, can be used to study a drug's interaction with specific receptors or transporters, like P-glycoprotein (P-gp), which is an efflux transporter at the BBB. nih.gov Many antidepressants, including trimipramine, have been shown to interact with P-gp in vitro. nih.gov However, the in vivo relevance of these interactions can be difficult to predict, as drug penetration into the central nervous system is a complex process influenced by multiple factors. nih.gov

Furthermore, in vitro studies often examine acute drug effects on isolated cellular systems, which may not fully recapitulate the chronic and systemic effects observed in vivo. For example, in vitro studies on N2a mouse neuroblastoma cells showed that trimipramine has antiprion properties. cureffi.org Subsequent in vivo studies in prion-infected mice confirmed a significant delay in disease onset with trimipramine treatment. cureffi.org In this case, the in vitro findings translated to in vivo efficacy. However, this is not always the case.

Other challenges include:

Model System Limitations: Animal models of depression, such as the forced swim test, are widely used but have limitations in their predictive validity for clinical efficacy in humans. conicet.gov.ar

Publication Bias: Preclinical studies with positive results are more likely to be published than those with negative or inconclusive findings, which can lead to an overestimation of a drug's efficacy. conicet.gov.ar

Dose and Concentration Differences: The concentrations of a drug used in in vitro experiments may not be achievable or relevant in vivo.

Metabolic Differences: The metabolism of trimipramine can differ between species, and in vitro metabolism studies using specific human enzymes may not fully reflect the complex metabolic pathways in a living organism. nih.govpharmgkb.org

A review of antidepressants in models of multiple sclerosis found that both in vitro and in vivo studies indicated beneficial effects, including reduced inflammation and neuroprotection for tricyclic antidepressants like trimipramine. frontiersin.orgfrontiersin.org However, the specific mechanisms and the magnitude of the effects can vary between the different experimental systems.

Development of Predictive Preclinical Models for Neuropsychopharmacology

The development of more predictive preclinical models is a major goal in neuropsychopharmacology to improve the translation of basic research findings into effective clinical treatments. researchgate.netbiorxiv.org For a drug like trimipramine, with its complex and atypical pharmacological profile, robust preclinical models are essential for further investigation.

Current preclinical models for depression and other neuropsychiatric disorders often rely on behavioral tests in rodents, such as the forced swimming test. conicet.gov.ar While these tests have been useful for screening antidepressants, their translational value is debated. conicet.gov.arnih.gov There is a need for models that better recapitulate the underlying pathophysiology of these complex disorders.

Advances in this area include:

Human-based Models: The use of human-induced pluripotent stem cell (iPSC)-derived neurons and organoids offers a promising avenue for creating more relevant in vitro models of neuropsychiatric diseases. nih.gov These models can be used to study the effects of drugs like trimipramine on human neurons and neural circuits.

Genetically Engineered Animal Models: The development of animal models with specific genetic modifications relevant to psychiatric disorders can provide more disease-relevant platforms for testing novel therapeutics.

Neuroimaging Techniques: The application of advanced neuroimaging techniques in preclinical studies can help to bridge the gap between animal models and human clinical research by allowing for the non-invasive assessment of brain structure and function.

Integrated "Omics" Approaches: Combining transcriptomic, proteomic, and metabolomic analyses in preclinical models can provide a more comprehensive understanding of a drug's mechanism of action and help to identify biomarkers of treatment response. researchgate.net

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: Integrating data on drug concentrations with their pharmacological effects can lead to more accurate predictions of clinical efficacy. For trimipramine, understanding the relationship between plasma levels of the parent drug and its active metabolites and clinical response is crucial. researchgate.net

The development of a preclinical secondary pharmacology resource that links in vitro target activity with adverse drug reactions in humans represents a step towards more predictive models. biorxiv.org By improving our ability to predict both the therapeutic effects and potential side effects of drugs like trimipramine in preclinical stages, we can enhance the efficiency and success rate of drug development.

Future Directions in Trimipramine Mesylate Research

Elucidating Unresolved Aspects of its Atypical Mechanisms of Action

Unlike most TCAs, trimipramine (B1683260) is a notably weak inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake. wikipedia.orgnih.govnih.gov This challenges the conventional monoamine hypothesis of depression, which posits that the therapeutic effects of these drugs stem primarily from blocking the reuptake of these neurotransmitters. wikipedia.orgpatsnap.com Consequently, research is focused on its receptor antagonism profile to explain its clinical efficacy. patsnap.com

Trimipramine exhibits strong antagonistic activity at several key receptors, a profile that more closely resembles the atypical antipsychotic clozapine than other TCAs. biopsychiatry.com Its primary mechanism is thought to be through these receptor-blocking actions. wikipedia.org

Key Receptor Interactions:

Very Strong: Histamine (B1213489) H₁ receptor antagonism, which contributes significantly to its sedative effects. wikipedia.orgpatsnap.com

Strong: 5-HT₂ₐ and α₁-adrenergic receptor antagonism. wikipedia.org

Moderate: Dopamine (B1211576) D₂ and muscarinic acetylcholine (B1216132) receptor antagonism. wikipedia.org

Further research aims to clarify how this specific "receptor signature" translates into its antidepressant and anxiolytic effects. For instance, its effects on the central noradrenergic system are paradoxical compared to typical antidepressants. Acute administration activates locus coeruleus neurons, and long-term treatment leads to a supersensitivity of cortical neurons to noradrenaline, whereas typical antidepressants tend to cause a down-regulation of beta-adrenergic receptors. nih.gov Another unique characteristic is its effect on sleep architecture; unlike most antidepressants that suppress REM sleep, trimipramine does not, and may even increase it. biopsychiatry.comwikipedia.org It also appears to normalize the hypothalamic-pituitary-adrenal (HPA) axis by inhibiting nocturnal cortisol secretion. biopsychiatry.com

Receptor TargetTrimipramine AffinityImplication in Mechanism
Serotonin Transporter (SERT)Very WeakMinimal direct contribution to serotonin reuptake inhibition. researchgate.net
Norepinephrine Transporter (NET)Very WeakMinimal direct contribution to norepinephrine reuptake inhibition. nih.govresearchgate.net
Histamine H₁ ReceptorVery StrongPrimary contributor to sedative and hypnotic effects. wikipedia.orgpatsnap.com
5-HT₂ₐ ReceptorStrongMay contribute to anxiolytic, antipsychotic, and sleep-regulating effects. wikipedia.org
α₁-Adrenergic ReceptorStrongAssociated with sedative effects and potential for orthostatic hypotension. wikipedia.orgpatsnap.com
Dopamine D₂ ReceptorModerateUnderpins its weak antipsychotic properties, similar to clozapine. biopsychiatry.comwikipedia.org

Investigation of Metabolite Pharmacological Activity and Contribution

Trimipramine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into several compounds that may possess their own pharmacological activity. hpra.ieclinpgx.org Understanding the contribution of these metabolites is crucial for a complete picture of trimipramine's effects.

The main metabolic pathways include:

N-demethylation: The primary active metabolite, desmethyltrimipramine (B195984) (a secondary amine), is formed mainly by CYP2C19. clinpgx.org

Hydroxylation: Both trimipramine and desmethyltrimipramine are hydroxylated by CYP2D6 to form inactive metabolites like 2-hydroxytrimipramine and 2-hydroxydesmethyltrimipramine (B132942). clinpgx.org

N-oxidation: Formation of metabolites such as Trimipramine-N-oxide. researchgate.net

MetaboliteMetabolizing Enzyme(s)Known Pharmacological Activity
DesmethyltrimipramineCYP2C19 (major), CYP2C9 (minor)Pharmacologically active secondary amine; weak inhibitor of monoamine transporters. wikipedia.orgclinpgx.org
2-HydroxytrimipramineCYP2D6Considered an inactive metabolite; less potent at hNAT, hSERT, and hOCT1 than the parent compound. researchgate.netclinpgx.org
2-HydroxydesmethyltrimipramineCYP2D6Considered an inactive metabolite. clinpgx.org
Trimipramine-N-oxideNot specifiedPreferentially inhibits the human serotonin transporter (hSERT). researchgate.net

Novel Therapeutic Repurposing based on Preclinical Pharmacological Profile

The distinct pharmacological profile of trimipramine, particularly its receptor affinities, opens avenues for therapeutic repurposing beyond depression.

Antipsychotic Potential: Its receptor binding profile, which has similarities to the atypical antipsychotic clozapine, suggests potential efficacy in treating psychotic symptoms. biopsychiatry.comwikipedia.org This is supported by its moderate affinity for the D₂ receptor. wikipedia.org This makes it a candidate for investigation in conditions such as delusional depression or schizoaffective disorder. wikipedia.org

Neuroendocrine Tumors: A promising area of research is the repurposing of tricyclic antidepressants for oncology. Preclinical studies have identified TCAs, including the related compound imipramine (B1671792), as potent inducers of apoptosis in small cell lung cancer (SCLC) cells. nih.gov Research suggests these drugs may act by disrupting autocrine survival signals that involve neurotransmitters and their G protein-coupled receptors. nih.gov Given the structural and pharmacological similarities, investigating trimipramine's efficacy against SCLC and other neuroendocrine tumors, such as pancreatic neuroendocrine tumors and Merkel cell carcinoma, is a logical next step. nih.gov Studies in mouse models have shown that imipramine can significantly increase survival, providing a strong rationale for exploring trimipramine in this context. nih.gov

Integration of Systems Biology and Computational Approaches in Drug Discovery and Development

Modern computational techniques offer powerful tools to accelerate research into trimipramine's unique properties and potential new uses.

Systems Biology: This approach can integrate multi-omics data (genomics, proteomics, metabolomics) to build comprehensive models of how trimipramine affects cellular networks. This can help elucidate the downstream effects of its multi-receptor antagonism and identify novel pathways related to its therapeutic and unique side-effect profile.

Computational Drug Repurposing: Advanced bioinformatics methods can be used to systematically screen for new indications. For example, "connectivity mapping" compares the gene expression signatures induced by a drug with signatures from various disease states. kcl.ac.uk By generating a gene expression profile for trimipramine in relevant neuronal cell lines, researchers could query databases to find diseases with opposing signatures, thereby identifying potential new therapeutic uses. kcl.ac.uk

Molecular Modeling: Techniques like molecular docking and molecular dynamics simulations can provide insights into how trimipramine and its metabolites interact with their receptor targets at an atomic level. researchgate.net This can help explain its specific binding affinities and guide the design of new molecules with more desirable properties, potentially separating its antidepressant effects from its sedative or anticholinergic actions. These computational methods can streamline the identification of lead candidates and optimize drug design, reducing the time and cost of traditional drug development. researchgate.net

Q & A

Q. What validated analytical methods are recommended for quantifying Trimipramine Mesylate in pharmaceutical formulations?

this compound can be quantified using spectrophotometric methods based on charge-transfer complex formation with electron acceptors (e.g., iodine, chloranilic acid). These methods are validated for accuracy (recovery rates 98–102%), precision (RSD < 3.0%), and specificity (no interference from excipients like starch or lactose). Calibration curves are constructed via least-squares regression, with inter-day and intra-day reproducibility tested using multiple analysts and instruments .

Q. What are the primary pharmacological targets of this compound, and how do they influence experimental design?

this compound acts as a 5-HT receptor antagonist with affinity for 5-HT1A (pKa 6.39), 5-HT2A (pKa 8.10), and 5-HT3 (pKa 4.66). Researchers should design behavioral assays (e.g., chronic stress models) to evaluate its antidepressant effects, incorporating controls for sedation and autonomic side effects. Dose-response studies should account for its tricyclic structure and potential off-target adrenergic effects .

Q. How can researchers ensure assay specificity when analyzing this compound in the presence of excipients?

Interference studies using common tablet excipients (e.g., lactose, glucose) confirm specificity. For example, spectrophotometric methods demonstrate no spectral overlap between this compound and excipients, validated via recovery tests (98–102%) and comparison with official methods (e.g., HPLC). Robustness is assessed by varying pH, temperature, and reagent concentrations .

Advanced Research Questions

Q. What statistical approaches are optimal for analyzing behavioral data in this compound efficacy studies?

Use ANOVA followed by Dunnett’s post hoc test for multi-group comparisons (e.g., time spent in stress-induced avoidance zones). Data should be normalized to baseline and presented as mean ± SEM. For chronic stress models, automated video-tracking systems (e.g., Videomot2) reduce observer bias, and Prism 5.0 software enables rigorous outlier detection .

Q. How should researchers address contradictions in pharmacokinetic data between preclinical and clinical studies?

Discrepancies in bioavailability or metabolite profiles may arise from species-specific cytochrome P450 activity. Cross-validate findings using in vitro hepatocyte models and human liver microsomes. Incorporate population pharmacokinetic (PopPK) modeling to account for variability in patient subgroups, such as elderly populations requiring dose adjustments .

Q. What experimental designs are recommended for evaluating this compound’s neurotrophic effects in chronic stress models?

Combine behavioral endpoints (e.g., social avoidance) with neurochemical assays (e.g., BDNF, NT-3 levels in hippocampal tissue). Use knockout rodent models (e.g., norepinephrine transporter-deficient mice) to isolate Trimipramine’s mechanism from other antidepressants. Ensure blinding and randomization to mitigate experimenter bias .

Q. How can LC-MS/MS methods be optimized for detecting this compound in complex biological matrices?

Employ selected ion monitoring (SIM) for enhanced sensitivity in urine or plasma. Validate methods using matrix-matched calibration curves and internal standards (e.g., deuterated Trimipramine). Limit of quantification (LOQ) should be ≤10 ng/mL, with precision (RSD) <15% at lower limits. Cross-check against UV detection to confirm specificity .

Methodological Considerations Table

Parameter Recommended Approach Reference
Precision Validation Test intra-day (n=6 replicates) and inter-day (3 days, 2 instruments) with RSD <3%
Interference Testing Spike recovery studies with excipients (starch, lactose) and validate via HPLC
Behavioral Data Analysis Two-tailed Student’s t-test for pairwise comparisons; ANOVA for multi-group studies
Pharmacokinetic Modeling PopPK models with covariates (age, renal function) for dose optimization in elderly

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimipramine Mesylate
Reactant of Route 2
Reactant of Route 2
Trimipramine Mesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.